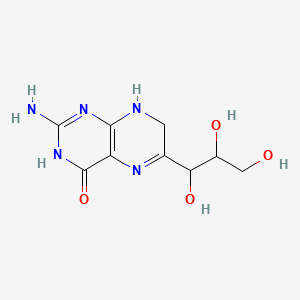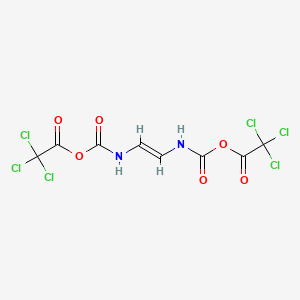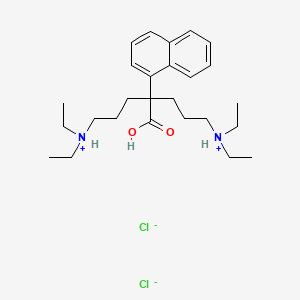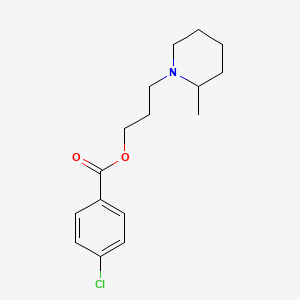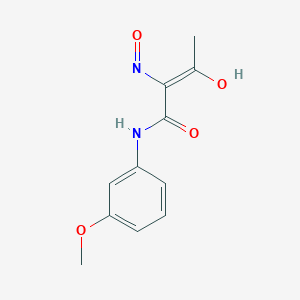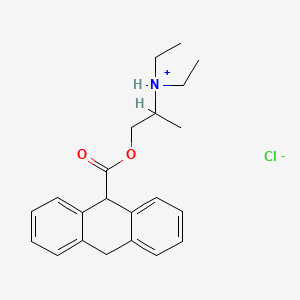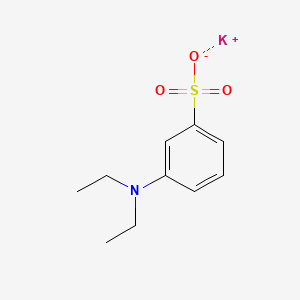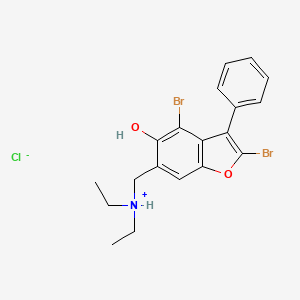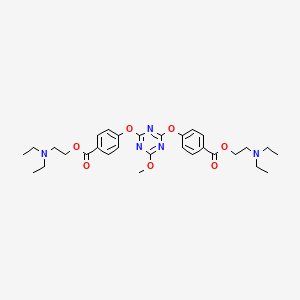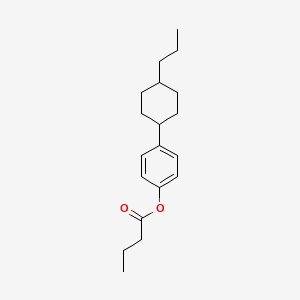
Butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through a standard esterification reaction, where butanoic acid reacts with 4-(trans-4-propylcyclohexyl)phenol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester.
Industrial Production Methods: On an industrial scale, the production of this ester may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to enhance efficiency and yield. These methods allow for better control of reaction parameters and can be scaled up for large-scale production.
Types of Reactions:
Hydrolysis: The ester can undergo hydrolysis in the presence of a strong acid or base, resulting in the formation of butanoic acid and 4-(trans-4-propylcyclohexyl)phenol.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester into the corresponding alcohol.
Oxidation: Oxidation reactions are less common for this ester, but they can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH), heat.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, low temperature.
Oxidation: Potassium permanganate (KMnO4), aqueous solution, room temperature.
Major Products Formed:
Hydrolysis: Butanoic acid and 4-(trans-4-propylcyclohexyl)phenol.
Reduction: 4-(trans-4-propylcyclohexyl)phenol.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: This ester is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Biology: In biological research, the ester can be used as a probe to study enzyme activity, particularly esterases and lipases, which are enzymes that break down esters. Medicine: Industry: The compound can be used in the production of fragrances and flavors due to its pleasant odor and taste properties.
Wirkmechanismus
The mechanism by which butanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes such as esterases, leading to the hydrolysis of the ester bond and the release of butanoic acid, which can then exert biological effects. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, phenyl ester: Similar to the compound but lacks the trans-4-propylcyclohexyl group.
Hexanoic acid, 4-(trans-4-propylcyclohexyl)phenyl ester: Similar structure but with a longer carbon chain in the acid component.
Butanoic acid, 4-(trans-4-butylcyclohexyl)phenyl ester: Similar structure but with a different alkyl group on the cyclohexyl ring.
Uniqueness: The presence of the trans-4-propylcyclohexyl group in the compound provides unique structural and chemical properties that differentiate it from other esters. This group can influence the compound's reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
72928-32-6 |
|---|---|
Molekularformel |
C19H28O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
[4-(4-propylcyclohexyl)phenyl] butanoate |
InChI |
InChI=1S/C19H28O2/c1-3-5-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-19(20)6-4-2/h11-16H,3-10H2,1-2H3 |
InChI-Schlüssel |
SBQJMHWEPWADHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


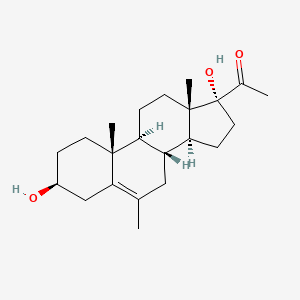
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
